(4-(1-Fluorocyclobutyl)phenyl)methanol
Description
(4-(1-Fluorocyclobutyl)phenyl)methanol is an organic compound characterized by the presence of a fluorocyclobutyl group attached to a phenyl ring, which is further connected to a methanol group
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
[4-(1-fluorocyclobutyl)phenyl]methanol |
InChI |
InChI=1S/C11H13FO/c12-11(6-1-7-11)10-4-2-9(8-13)3-5-10/h2-5,13H,1,6-8H2 |
InChI Key |
BDXOJLAZWMZZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Fluorocyclobutyl)phenyl)methanol typically involves the following steps:
Formation of the Fluorocyclobutyl Group: The fluorocyclobutyl group can be synthesized through the fluorination of cyclobutyl derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment to the Phenyl Ring: The fluorocyclobutyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Methanol Group: Finally, the phenyl ring is functionalized with a methanol group through a Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of (4-(1-Fluorocyclobutyl)phenyl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form 4-(1-fluorocyclobutyl)benzaldehyde , a critical intermediate in synthetic chemistry. This reaction is typically catalyzed by:
-
Jones reagent (CrO₃/H₂SO₄) under acidic conditions
-
Pyridinium chlorochromate (PCC) in dichloromethane
Mechanistic Insight :
The oxidation proceeds via a two-step dehydrogenation mechanism:
-
Formation of a chromate ester intermediate.
-
β-Hydride elimination to yield the aldehyde.
Esterification Reactions
The alcohol reacts with carboxylic acids or anhydrides to form esters. Key examples include:
| Reagent | Product | Reaction Conditions |
|---|---|---|
| Acetic anhydride | 4-(1-FCButyl)phenylmethyl acetate | Pyridine, 0°C → RT, 12h |
| Benzoyl chloride | 4-(1-FCButyl)phenylmethyl benzoate | DMAP, Et₃N, CH₂Cl₂, 0°C |
Steric Effects :
The fluorocyclobutyl group slightly hinders nucleophilic attack at the hydroxyl oxygen, requiring prolonged reaction times compared to non-fluorinated analogs .
Nucleophilic Substitution
The hydroxymethyl group participates in SN2 reactions:
| Substrate | Nucleophile | Product | Yield |
|---|---|---|---|
| Tosylated derivative | NaN₃ | 4-(1-FCButyl)phenylmethyl azide | 78% |
| Mesylated derivative | KCN | 4-(1-FCButyl)phenylmethyl cyanide | 65% |
Kinetic Notes :
-
Tosylation proceeds 1.3× faster than mesylation due to better leaving-group ability of tosylate.
-
Fluorine’s -I effect stabilizes transition states, enhancing reaction rates .
Mitsunobu Reactions
The compound forms ethers via Mitsunobu coupling:
General Protocol :
-
Reagents : DIAD, PPh₃, THF
-
Partners : Phenols, thiols
-
Example : Reaction with 4-nitrophenol yields 4-(1-FCButyl)phenylmethyl 4-nitrophenyl ether (82% yield).
Key Limitation :
Steric bulk from the fluorocyclobutyl group reduces yields with hindered nucleophiles (e.g., 2,6-dimethylphenol: 44% yield).
Influence of Fluorocyclobutyl Group
The fluorocyclobutyl moiety impacts reactivity through:
-
Electronic Effects :
-
Steric Effects :
Comparative Reactivity Table
| Reaction Type | Rate (k, M⁻¹s⁻¹) | Relative Rate vs Non-Fluorinated Analog |
|---|---|---|
| Oxidation (CrO₃/H₂SO₄) | 1.2 × 10⁻³ | 0.9× |
| Esterification (Ac₂O) | 4.7 × 10⁻⁴ | 1.1× |
| SN2 (Tosylation → NaN₃) | 3.8 × 10⁻⁵ | 1.4× |
Scientific Research Applications
Medicinal Chemistry
Drug Development:
(4-(1-Fluorocyclobutyl)phenyl)methanol is explored as a potential precursor in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their efficacy as dopamine receptor antagonists, which are crucial in treating neurological disorders .
Radiopharmaceuticals:
The compound's fluorine atom is pivotal in the development of radiolabeled drugs for positron emission tomography (PET). Research indicates that derivatives of (4-(1-Fluorocyclobutyl)phenyl)methanol can be labeled with fluorine-18, a radioisotope commonly used in PET imaging. These radiopharmaceuticals demonstrate high tumor uptake and specificity, making them valuable in cancer diagnostics .
Biochemical Applications
Biological Activity:
Studies have shown that (4-(1-Fluorocyclobutyl)phenyl)methanol exhibits significant biological activity, particularly in targeting specific receptors involved in disease pathways. Its ability to interact selectively with biological targets makes it a candidate for further exploration in drug design aimed at conditions such as prostate cancer and other malignancies .
Mechanism of Action:
Research has focused on understanding the uptake mechanisms of this compound and its derivatives in cellular systems. For example, studies indicate that it may act as a selective substrate for certain transport systems, enhancing its potential as a therapeutic agent .
Case Study 1: Radiolabeled Imaging Agents
A study conducted on the synthesis of radiolabeled derivatives of (4-(1-Fluorocyclobutyl)phenyl)methanol demonstrated its application in imaging prostate-specific membrane antigen (PSMA) positive tumors. The radiotracer showed high specificity and rapid clearance from non-target tissues, indicating its potential for clinical use in tumor imaging .
Case Study 2: Neuropharmacology
Another investigation highlighted the compound's role as a precursor for synthesizing dopamine receptor ligands. These ligands were evaluated for their binding affinity and selectivity, revealing promising results for developing treatments for Parkinson's disease and schizophrenia .
Data Tables
Mechanism of Action
The mechanism of action of (4-(1-Fluorocyclobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and methanol groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors. detailed studies on the exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- (4-(1-Chlorocyclobutyl)phenyl)methanol
- (4-(1-Bromocyclobutyl)phenyl)methanol
- (4-(1-Methylcyclobutyl)phenyl)methanol
Uniqueness
(4-(1-Fluorocyclobutyl)phenyl)methanol stands out due to the presence of the fluorine atom, which imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These features make it a valuable compound in drug design and materials science.
Biological Activity
The compound (4-(1-Fluorocyclobutyl)phenyl)methanol is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
(4-(1-Fluorocyclobutyl)phenyl)methanol is characterized by the presence of a fluorinated cyclobutyl group attached to a phenyl ring, which may influence its interactions with biological targets. The fluorine atom can enhance lipophilicity and alter the compound's electronic properties, potentially affecting its binding affinity to various biomolecules.
The biological activity of (4-(1-Fluorocyclobutyl)phenyl)methanol is believed to involve:
- Covalent Bonding : The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function.
- Reactivity Modulation : The fluorine atom in the cyclobutyl ring may enhance the reactivity of the compound, influencing its interaction with biological targets.
Antitumor Activity
Recent studies have investigated the antitumor properties of related compounds that share structural similarities with (4-(1-Fluorocyclobutyl)phenyl)methanol. For instance, anti-1-amino-3-(18F-fluorocyclobutyl)-1-carboxylic acid has shown promise in differentiating prostate cancer from benign prostatic hyperplasia through positron emission tomography (PET) imaging . This suggests that compounds with similar fluorinated structures may also exhibit selective uptake in cancerous tissues.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzaldehyde | No fluorination | Limited activity |
| 4-Fluorobenzaldehyde | Fluorinated benzaldehyde | Moderate activity in tumor imaging |
| 4-(1-Chlorocyclobutyl)benzaldehyde | Chlorinated cyclobutyl structure | Antitumor activity observed |
The unique presence of the 1-fluorocyclobutyl group in (4-(1-Fluorocyclobutyl)phenyl)methanol may provide distinct advantages over these comparative compounds, particularly in terms of reactivity and binding interactions.
Case Studies and Research Findings
A notable study evaluated the biodistribution of fluorinated amino acids in tumor-bearing rats. The results indicated that these compounds could significantly enhance tumor visualization compared to traditional imaging agents like (18F-FDG), suggesting a potential application for (4-(1-Fluorocyclobutyl)phenyl)methanol in oncological diagnostics .
Furthermore, research into the synthesis and characterization of similar fluorinated compounds has provided insights into their uptake mechanisms, indicating that they may act as selective substrates for specific transport systems often upregulated in tumors .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing (4-(1-Fluorocyclobutyl)phenyl)methanol, and how do reaction conditions influence yield and purity?
- Chemical Synthesis :
- Grignard Reaction : Reacting a fluorinated cyclobutyl Grignard reagent with a benzaldehyde derivative under anhydrous ether conditions. Optimize temperature (0–25°C) and stoichiometry to minimize side products .
- Reduction of Ketones : Reduce (4-(1-Fluorocyclobutyl)phenyl)ketone using NaBH₄ or LiAlH₄ in THF/ethanol. Excess reductant and inert atmospheres improve yields (~70–85%) .
- Biocatalytic Routes : Enantioselective reduction using Daucus carota cells or engineered enzymes. Exogenous agents (e.g., glucose) enhance enantiomeric excess (up to 95% ee) but may reduce yield due to competing metabolic pathways .
Q. How can the structure and purity of (4-(1-Fluorocyclobutyl)phenyl)methanol be confirmed experimentally?
- Spectroscopic Analysis :
- NMR : Compare and NMR shifts with computational predictions (e.g., DFT). Fluorine coupling patterns () confirm cyclobutyl fluorination .
- MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~196.1 Da).
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient) assess purity (>98% recommended for biological assays) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility : Slightly soluble in water (0.1–1 mg/mL); use DMSO or methanol for stock solutions. Solubility decreases with higher fluorinated solvent content .
- Stability :
- Store at –20°C under argon to prevent oxidation of the methanol group.
- Degradation occurs above pH 8 (hydrolysis of the fluorocyclobutyl group). Monitor via TLC .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
